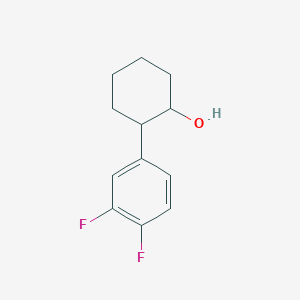
trans-2-(3,4-Difluorophenyl)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(3,4-Difluorophenyl)cyclohexanol: is an organic compound with the molecular formula C12H14F2O It is a cyclohexanol derivative where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(3,4-Difluorophenyl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzene and cyclohexanone.
Grignard Reaction: A Grignard reagent is prepared from 3,4-difluorobenzene by reacting it with magnesium in anhydrous ether. This Grignard reagent is then reacted with cyclohexanone to form the corresponding alcohol.
Hydrogenation: The resulting product is subjected to hydrogenation to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.
化学反应分析
Types of Reactions
Oxidation: trans-2-(3,4-Difluorophenyl)cyclohexanol can undergo oxidation reactions to form ketones or aldehydes.
Reduction: It can be reduced to form the corresponding cyclohexane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,4-difluorophenylcyclohexanone.
Reduction: Formation of trans-2-(3,4-difluorophenyl)cyclohexane.
Substitution: Formation of various substituted cyclohexanol derivatives.
科学研究应用
trans-2-(3,4-Difluorophenyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of trans-2-(3,4-Difluorophenyl)cyclohexanol involves its interaction with specific molecular targets. The fluorine atoms in the phenyl ring enhance its binding affinity to certain enzymes and receptors, potentially modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing its biological effects.
相似化合物的比较
Similar Compounds
- trans-2-(3,4-Difluorophenyl)cyclopropanamine
- trans-2-(3,4-Difluorophenyl)cyclohexane
- 3,4-Difluorophenyl isocyanate
Uniqueness
trans-2-(3,4-Difluorophenyl)cyclohexanol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H14F2O |
|---|---|
分子量 |
212.24 g/mol |
IUPAC 名称 |
2-(3,4-difluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H14F2O/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h5-7,9,12,15H,1-4H2 |
InChI 键 |
IUZJQZVSOALILO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)C2=CC(=C(C=C2)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


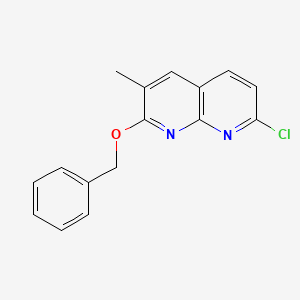

![(3R,4S,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13404556.png)
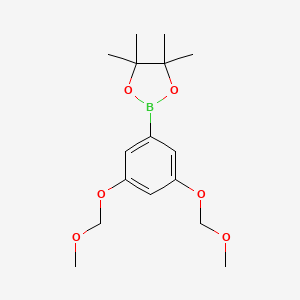

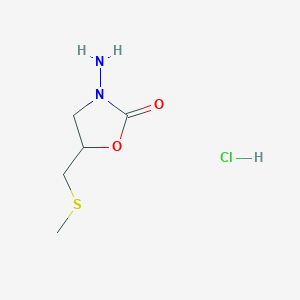

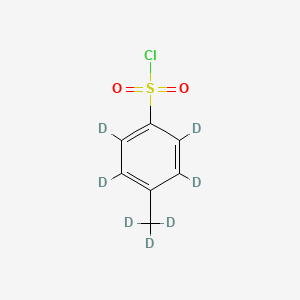
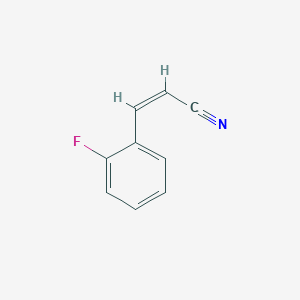

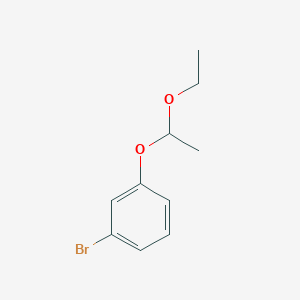
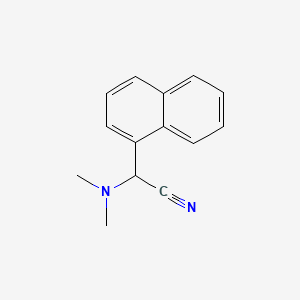
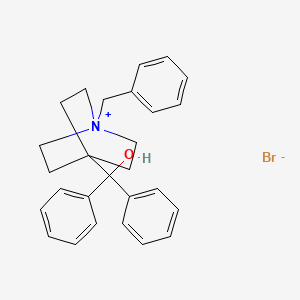
![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)
